

# Velusetrag in Gastroparesis: A Comparative Guide to Clinical Trial Endpoints

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## Compound of Interest

Compound Name: Velusetrag hydrochloride

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This guide provides a detailed comparison of the clinical trial endpoints for **Velusetrag hydrochloride** in the treatment of gastroparesis, benchmarked against other prokinetic agents. The information is intended to support research, scientific discovery, and drug development in this challenging therapeutic area.

## Comparative Analysis of Efficacy and Safety Endpoints

The following tables summarize the key quantitative data from clinical trials of Velusetrag and comparator drugs, focusing on primary and secondary endpoints related to symptom improvement and gastric emptying, as well as safety and tolerability.

### Table 1: Efficacy Endpoints in Gastroparesis Clinical Trials

Drug (Trial Identifier)	Primary Endpoint(s)	Key Secondary Endpoint(s)	Results
Velusetrag (Phase 2b; NCT02267525)	Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index 24-hour composite score (GCSI-24H) at week 4.[1][2]	Change from baseline in Gastroparesis Rating Scale (GRS) total score, gastric emptying time, and individual GCSI subscale scores.	5 mg dose showed a statistically significant improvement in GCSI score (nominal $p=0.0327$ ) and GRS total score (nominal $p=0.0159$ ) at 4 weeks compared to placebo. [3] Significant improvement in gastric emptying time was also observed (nominal $p<0.001$ ). Higher doses (15 mg and 30 mg) did not show significant symptom improvement despite improving gastric emptying.
Velusetrag (Phase 2; NCT01718938)	Proportion of subjects with a $\geq 20\%$ reduction from baseline in gastric emptying half-time (GE t1/2) on day 7.[4]	Absolute and percent change from baseline in GE t1/2.[4]	30 mg dose significantly increased the proportion of subjects achieving the primary endpoint compared to placebo (52% vs 5%, $P=0.002$ ).[4]
Metoclopramide (NCT00845858)	Change from baseline to week 4 in the Modified Gastroparesis Cardinal Symptom Index-Daily Diary	Not specified in the provided results.	Statistically significant improvements were noted for nausea and postprandial fullness in a 3-week study.[6] A Phase 3 study of a

	(mGCSI-DD) total score. <a href="#">[5]</a>		nasal spray formulation did not meet its primary endpoint in the overall population but showed significant relief for women with moderate-to-severe symptoms. <a href="#">[7]</a> <a href="#">[8]</a>
Domperidone (DOM-USA-5)	Improvement in total symptom score (nausea, abdominal distention/bloating, early satiety, vomiting, and abdominal pain) after 4 weeks of open-label treatment. <a href="#">[9]</a>	Deterioration in total symptom scores during a 4-week withdrawal phase. <a href="#">[9]</a>	77% of patients showed significant symptom improvement in the open-label phase. <a href="#">[9]</a> During the withdrawal phase, the placebo group had a significantly greater deterioration in symptom scores compared to the domperidone group. <a href="#">[9]</a>
Prucalopride (NCT02510976)	Change in cumulative meal-related symptoms. <a href="#">[10]</a> <a href="#">[11]</a>	Change in gastric emptying rate. <a href="#">[10]</a>	Significantly improved total GCSI score and its subscales compared to placebo. <a href="#">[12]</a> Also significantly enhanced gastric half emptying time. <a href="#">[12]</a>

**Table 2: Safety and Tolerability Endpoints**

Drug	Common Adverse Events	Serious Adverse Events
Velusetrag	Diarrhea, nausea, vomiting (rates were numerically highest in the 15 and 30 mg arms).[3]	Rates of serious adverse events were comparable between the 5 mg dose and placebo.[3] No deaths were reported in the Phase 2b study. [3]
Metoclopramide	Drowsiness, dizziness, restlessness, and risk of tardive dyskinesia with long-term use.	Tardive dyskinesia.
Domperidone	Dry mouth, headache, dizziness.[13] Potential for cardiac side effects (QTc prolongation).[14]	Cardiac arrhythmias.[14]
Prucalopride	Headache, nausea, abdominal pain, diarrhea.[15]	Generally well-tolerated with a favorable cardiac safety profile. [12]

## Experimental Protocols

### Gastric Emptying Scintigraphy (GES)

Gastric emptying scintigraphy is the gold standard for objectively measuring the rate at which food leaves the stomach.[16]

- **Patient Preparation:** Patients are typically required to discontinue medications that may affect gastric emptying for 48-72 hours prior to the test.[17] This includes prokinetic agents and opiate analgesics.[17] Smoking should also be ceased the night before the test.[18] Patients are required to be nil by mouth from midnight before the study.[18]
- **Standardized Meal:** A standardized low-fat, egg-white meal is consumed by the patient within 10 minutes.[16][19] The meal is radiolabeled with 0.5 to 1.0 mCi of <sup>99m</sup>Tc-sulfur colloid.[16]

- **Imaging Protocol:** Imaging is performed at 0, 1, 2, and 4 hours after meal ingestion.[19] One-minute images are acquired at each time point.[16]
- **Data Analysis:** The percentage of gastric retention is calculated at each time point by measuring the amount of radioactivity remaining in the stomach. Delayed gastric emptying is diagnosed if retention is >90% at 1 hour, >60% at 2 hours, or >10% at 4 hours.[20]

## Patient-Reported Outcome (PRO) Measures

### Gastroparesis Cardinal Symptom Index (GCSI)

The GCSI is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[3][21]

- **Administration:** Patients rate the severity of nine symptoms over the past two weeks on a Likert scale from 0 (none) to 5 (very severe).[22][23]
- **Subscales:** The nine items are grouped into three subscales:
  - Nausea/Vomiting (3 items: nausea, retching, vomiting)[24]
  - Postprandial Fullness/Early Satiety (4 items: stomach fullness, unable to finish a normal-sized meal, feeling excessively full after meals, loss of appetite)[24]
  - Bloating (2 items: bloating, stomach visibly larger)[24]
- **Scoring:** A total GCSI score is calculated as the average of the three subscale scores.[3]

### Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)

A daily diary version of the GCSI was developed to minimize recall bias.[25]

- **Administration:** Patients record the severity of five key symptoms (nausea, early satiety, postprandial fullness, upper abdominal pain, and number of vomiting episodes) over the last 24 hours.[26]
- **Scoring:** Four of the symptoms are rated on a 0-4 scale (none to very severe).[26] Vomiting is assessed as the number of episodes, capped at four.[26] The total daily score is the sum

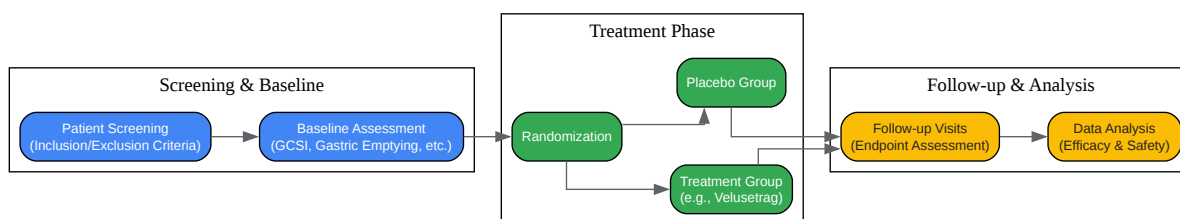
of the item scores divided by five.[26]

### Gastroparesis Rating Scale (GRS)

The GRS is a proprietary patient-reported outcome tool that assesses the severity, frequency, and timing of seven symptom domains, including the three covered by the GCSI.[3]

## Visualizing the Clinical Trial Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for gastroparesis.



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